molecular formula C14H14F3N3 B1376127 [3-(3-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine CAS No. 1311279-91-0

[3-(3-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine

Cat. No.: B1376127
CAS No.: 1311279-91-0
M. Wt: 281.28 g/mol
InChI Key: OIQWMLJRTVRUFE-UHFFFAOYSA-N
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Description

[3-(3-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine is a complex organic compound featuring a pyridine ring substituted with an amino group, a trifluoromethyl group, and a dimethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(3-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine typically involves multi-step organic reactions. One common route starts with the preparation of the pyridine ring, followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The amino group can be introduced via a nitration-reduction sequence, and the dimethylamine group is often added through a reductive amination process.

    Formation of the Pyridine Ring: This can be achieved through a condensation reaction involving appropriate precursors such as aldehydes and ammonia or amines.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents like trifluoromethyl iodide (CF₃I) under conditions that facilitate nucleophilic substitution.

    Nitration and Reduction: The aromatic ring is nitrated using nitric acid, followed by reduction to introduce the amino group.

    Reductive Amination: The final step involves the reaction of the intermediate with dimethylamine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert nitro groups back to amino groups or reduce other functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic ring and the pyridine nitrogen.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups into the aromatic ring.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that compounds similar to [3-(3-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine exhibit anticancer properties. For instance, derivatives of trifluoromethyl-substituted pyridines have been synthesized and tested for cytotoxicity against various cancer cell lines. A study reported that a related compound showed significant cytotoxicity against breast cancer cell lines (MCF-7, T47-D) with IC50 values ranging from 27.7 to 39.2 µM, while exhibiting low toxicity towards normal cells (IC50 > 100 µM) .

1.2 Anti-inflammatory Potential

The compound may also have applications in developing non-steroidal anti-inflammatory drugs (NSAIDs). Pyridine derivatives have been explored for their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. By modifying the phenylamino group in these compounds, researchers aim to enhance their anti-inflammatory effects .

Materials Science

2.1 Synthesis of Functional Materials

The synthesis of trifluoromethyl-substituted ligands based on pyridine has been reported, showcasing the versatility of these compounds in creating functional materials for catalysis and organic electronics. A study demonstrated a one-step synthesis method for bis(5-(trifluoromethyl)pyridin-2-yl)amines, which can serve as precursors for advanced materials .

2.2 Coordination Chemistry

The unique electronic properties of trifluoromethyl groups can influence the coordination behavior of pyridine derivatives with metal ions. This property is crucial for developing new catalysts and sensors in coordination chemistry.

Analytical Chemistry

3.1 Derivatization Reagents

In analytical applications, derivatives of trifluoromethyl-substituted compounds are used as derivatization agents for amines in mass spectrometry. For example, 3,5-bis-(trifluoromethyl)phenyl isothiocyanate has been utilized to derivatize biogenic amines, facilitating their detection via liquid chromatography-tandem mass spectrometry (LC-MS/MS) . This method improves the sensitivity and specificity of amine analysis in complex matrices such as beverages.

3.2 NMR Analysis

Quantitative analysis using fluorine NMR has been enhanced by employing trifluoromethyl-substituted derivatives. The high sensitivity of fluorine NMR allows for the accurate determination of total amine content in samples without extensive purification processes .

Mechanism of Action

The mechanism of action of [3-(3-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the amino and dimethylamine groups can participate in hydrogen bonding and electrostatic interactions, modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    [3-(3-Amino-phenyl)-5-methyl-pyridin-2-yl]-dimethyl-amine: Similar structure but with a methyl group instead of a trifluoromethyl group.

    [3-(3-Amino-phenyl)-5-chloropyridin-2-yl]-dimethyl-amine: Contains a chlorine atom instead of a trifluoromethyl group.

    [3-(3-Amino-phenyl)-5-bromopyridin-2-yl]-dimethyl-amine: Features a

Biological Activity

[3-(3-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine, known by its CAS number 1311279-91-0, is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and infectious diseases. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H14F3N3
  • Molecular Weight : 281.28 g/mol
  • CAS Number : 1311279-91-0

Biological Activity Overview

The compound exhibits several biological activities, including:

  • Cholinesterase Inhibition : Potential use in treating Alzheimer's disease.
  • Antichlamydial Activity : Efficacy against Chlamydia infections.
  • Neuroprotective Effects : Implications for cognitive enhancement.

Cholinesterase Inhibition

Recent studies have highlighted the compound's ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission.

Case Study: AChE and BChE Inhibition

In a comparative study, various derivatives were synthesized and screened for their inhibitory activity against AChE and BChE. The most potent derivative exhibited an IC50 value of 34.81 µM against AChE and 20.66 µM against BChE, significantly lower than the standard donepezil (IC50 = 0.079 µM for AChE) .

CompoundIC50 (AChE) µMIC50 (BChE) µM
Derivative 3m34.81 ± 3.7120.66 ± 1.01
Donepezil0.079 ± 0.0510.6 ± 2.1

The presence of the trifluoromethyl group was noted to enhance binding affinity at the enzyme's active site, facilitating stronger interactions that lead to increased inhibition rates .

Antichlamydial Activity

The compound has also been tested for its activity against Chlamydia species, showcasing selective efficacy that may lead to the development of new therapeutic agents.

Study Findings

In a study assessing various derivatives for antichlamydial activity, those containing a trifluoromethyl group demonstrated significant activity compared to their counterparts lacking this substituent. The compound was found to be more effective than spectinomycin at comparable concentrations .

CompoundConcentration (μg/mL)Activity
Trifluoromethyl derivative128Superior to spectinomycin
Spectinomycin~128Reference

The mechanism by which this compound exerts its effects is closely linked to its structural attributes:

  • Electron-Withdrawing Effects : The trifluoromethyl group enhances lipophilicity and interaction with biological targets.
  • Binding Affinity : Molecular docking studies suggest that the compound binds effectively to both AChE and BChE, with favorable interaction profiles observed during simulations .

Properties

IUPAC Name

3-(3-aminophenyl)-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3/c1-20(2)13-12(9-4-3-5-11(18)6-9)7-10(8-19-13)14(15,16)17/h3-8H,18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIQWMLJRTVRUFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=N1)C(F)(F)F)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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